

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Cat. No.: B601622

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is recognized as a significant impurity and degradation product of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] Its presence in Atorvastatin drug substances and products is closely monitored to ensure the safety, efficacy, and quality of the medication. This technical guide provides an in-depth overview of the structure, properties, and analytical methodologies related to this compound, serving as a critical resource for researchers and professionals in drug development and quality control. This compound is available as a pharmaceutical analytical impurity (PAI) and is intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** is presented in the table below. This data is essential for its identification and quantification in analytical settings.

Property	Value	Reference
IUPAC Name	(2E,5S)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid	[3][4]
Synonyms	Atorvastatin Impurity J, (2E)-2,3-Dehydroxy Atorvastatin, Dehydro Atorvastatin Acid	[2]
CAS Number	1105067-93-3	[3]
Molecular Formula	C ₃₃ H ₃₃ FN ₂ O ₄	[2]
Molecular Weight	540.62 g/mol	[3]
Melting Point	125 °C	[5]
Appearance	White to Pale Beige Solid	

Formation and Degradation Pathway

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is primarily formed as a degradation product of Atorvastatin under stress conditions, particularly oxidative and photolytic stress.[6] Understanding the degradation pathway is crucial for developing stable formulations and appropriate storage conditions for Atorvastatin.

[Click to download full resolution via product page](#)

Formation of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** from Atorvastatin.

Experimental Protocols

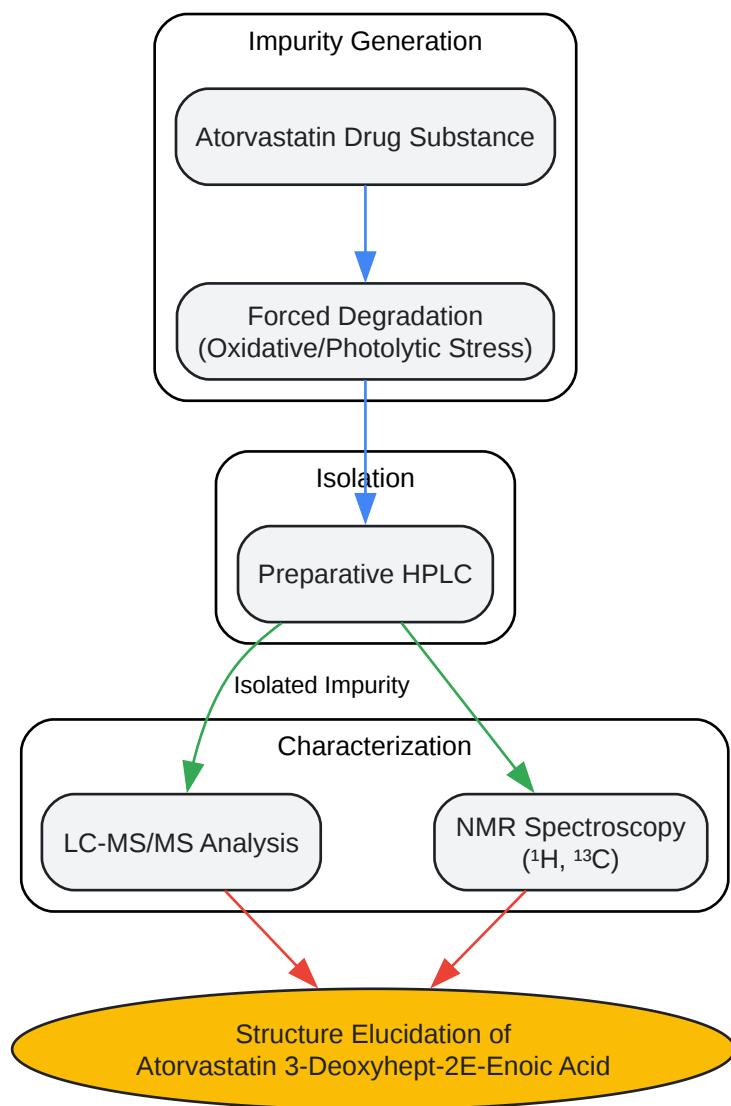
The identification and quantification of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** are typically performed through forced degradation studies followed by chromatographic analysis. Below are representative experimental protocols.

Forced Degradation Study of Atorvastatin

Objective: To generate degradation products of Atorvastatin, including **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**, for identification and analytical method development.

Methodology:

- Sample Preparation: Prepare a stock solution of Atorvastatin calcium in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Stress Conditions:
 - Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 2 hours.
 - Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 30 minutes.
 - Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 4 hours.
 - Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
 - Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.
- Neutralization: Neutralize the acidic and alkaline samples with an appropriate base or acid.
- Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.


Isolation and Characterization

Objective: To isolate and structurally elucidate **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** from the mixture of degradation products.

Methodology:

- Preparative HPLC:
 - Column: A suitable preparative C18 column.
 - Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
 - Detection: UV detection at an appropriate wavelength (e.g., 244 nm).[\[7\]](#)
 - Fraction Collection: Collect the fraction corresponding to the peak of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**.
- Structure Elucidation:
 - LC-MS/MS: To determine the molecular weight and fragmentation pattern of the isolated impurity.
 - NMR (¹H and ¹³C): To confirm the chemical structure.

The following diagram illustrates a general workflow for the isolation and characterization of this impurity.

[Click to download full resolution via product page](#)

Workflow for the isolation and characterization of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**.

Conclusion

A thorough understanding of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** is imperative for ensuring the quality and stability of Atorvastatin formulations. The information and protocols provided in this guide offer a solid foundation for researchers and professionals involved in the analytical development, quality control, and formulation of Atorvastatin. The use of this compound as a reference standard is essential for the validation of analytical methods aimed at monitoring the purity of Atorvastatin.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Atorvastatin 3-Deoxyhept-2E-Enoic Acid | TargetMol [targetmol.com]
- 2. Atorvastatin 3-deoxy hept-2-enoic acid | Manasa Life Sciences [manasalifesciences.com]
- 3. (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid | C33H33FN2O4 | CID 71315295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Atorvastatin 3-deoxyhept-2-enoic acid | 1105067-93-3 | FA165520 [biosynth.com]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b601622#atorvastatin-3-deoxyhept-2e-enoic-acid-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com